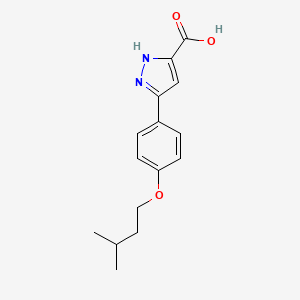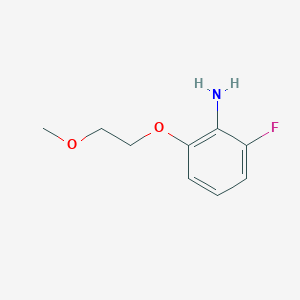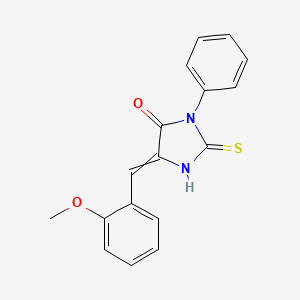
(R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid
Vue d'ensemble
Description
®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is a specialized amino acid derivative that features a trifluoromethyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-amino-4,4,4-trifluorobutyric acid.
Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of the amino group.
Piperidine: Used for the deprotection of the Fmoc group.
Carbodiimides (e.g., EDC, DCC): Used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-amino-4,4,4-trifluorobutyric acid.
Peptide Derivatives: Coupling reactions with other amino acids or peptides result in the formation of peptide derivatives.
Applications De Recherche Scientifique
®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into peptides for studying protein interactions and functions.
Industry: Utilized in the production of specialized materials and compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as coupling with other amino acids to form peptides. The trifluoromethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-3-amino-4,4,4-trifluorobutyric acid: The non-chiral version of the compound.
Fmoc-3-amino-3,3,3-trifluoropropionic acid: A similar compound with a shorter carbon chain.
Fmoc-3-amino-2,2,2-trifluoroethylglycine: Another trifluoromethyl-containing amino acid derivative.
Uniqueness
®-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is unique due to its specific stereochemistry (R-configuration) and the presence of both the Fmoc protecting group and the trifluoromethyl group. This combination of features makes it particularly valuable in the synthesis of stereochemically pure peptides and other complex molecules.
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3097381.png)










